Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)-
Description
The compound Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- (hereafter referred to as Compound X) is a structurally complex molecule with distinct functional groups:
- 4-(2-(Fluoro-18F)ethoxy)phenyl group: The fluorine-18F isotope suggests applications in positron emission tomography (PET) imaging, as this radiolabel enables non-invasive tracking in biological systems.
- 5-Methyl-2-pyridinyloxy moiety: Enhances solubility and bioavailability while enabling hydrogen bonding.
- Stereochemistry (1S,2S): Critical for target specificity and binding affinity .
The compound’s propanamide backbone provides stability and amide-mediated hydrogen bonding, which is common in neuroactive or receptor-targeting molecules . Its design likely optimizes pharmacokinetics (e.g., blood-brain barrier penetration) and pharmacodynamics (e.g., receptor binding).
Properties
CAS No. |
945850-36-2 |
|---|---|
Molecular Formula |
C29H32FN3O3 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-(18F)fluoranylethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide |
InChI |
InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1/i30-1 |
InChI Key |
XIYPJXKEMLKFMD-MSNFMOCCSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCC[18F])C3=CC=CC(=C3)C#N |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents such as halides or alkoxides.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are often used to modify the oxidation state of specific atoms within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- involves its interaction with specific molecular targets and pathways. These interactions may include binding to proteins or enzymes, altering their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Insight: The fluoro-18F in Compound X distinguishes it from non-radioactive analogs, enabling unique diagnostic applications. The 3-cyanophenyl group enhances binding specificity compared to halogen-only variants .
Ethoxy-Modified Derivatives
Key Insight : The fluoro-18F ethoxy group in Compound X balances hydrophilicity and imaging functionality, unlike sulfur- or oxazole-containing analogs .
Pyridinyloxy and Cyanophenyl Analogues
Key Insight: Compound X’s pyridinyloxy group improves bioavailability compared to acrylamide or pyrazole derivatives, while the cyanophenyl group fine-tunes electronic properties .
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